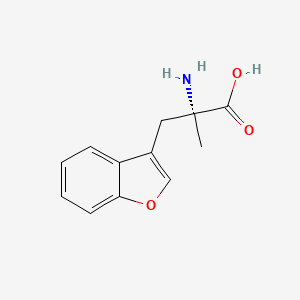
6-Chloro-2,3-diiodonitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-diiodonitrobenzene is an organic compound with the molecular formula C6H2ClI2NO2 It is a derivative of nitrobenzene, characterized by the presence of chlorine and iodine atoms at the 6th and 2nd, 3rd positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-diiodonitrobenzene typically involves the nitration of chlorobenzene followed by iodination. The nitration process introduces a nitro group into the benzene ring, and subsequent iodination replaces hydrogen atoms with iodine. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine monochloride or other iodine sources for iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions: 6-Chloro-2,3-diiodonitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitrogen oxides or other oxidized derivatives.
Reduction: Formation of 6-chloro-2,3-diiodoaniline.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-2,3-diiodonitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-2,3-diiodonitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and interact with various enzymes and receptors.
類似化合物との比較
2,4-Dinitrochlorobenzene: Another nitrobenzene derivative with different substitution patterns.
6-Chloro-2,4-diiodonitrobenzene: A closely related compound with iodine atoms at different positions.
2,3-Diiodo-4-nitrochlorobenzene: Similar structure but with different positioning of the nitro and halogen groups.
Uniqueness: 6-Chloro-2,3-diiodonitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and iodine atoms, along with the nitro group, makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C6H2ClI2NO2 |
|---|---|
分子量 |
409.35 g/mol |
IUPAC名 |
1-chloro-3,4-diiodo-2-nitrobenzene |
InChI |
InChI=1S/C6H2ClI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |
InChIキー |
CQWUELCVOWBNPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
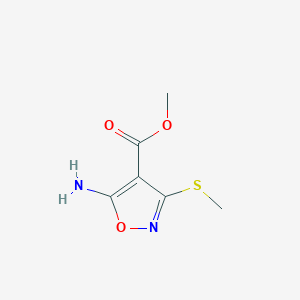

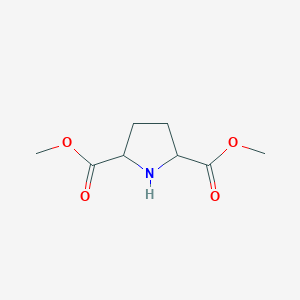
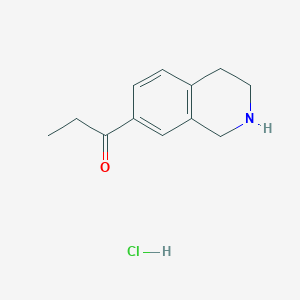
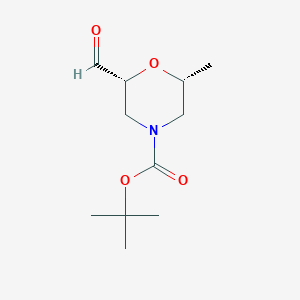
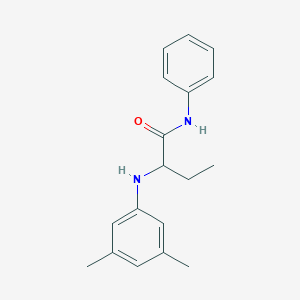

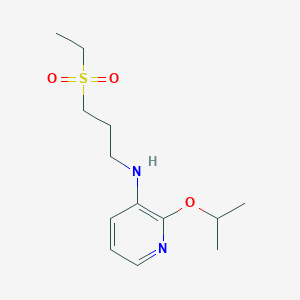

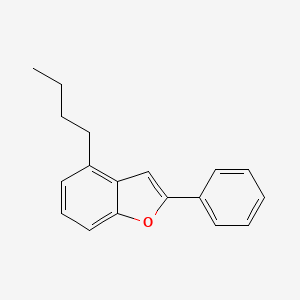
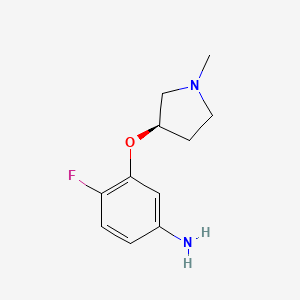
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
